molecular formula C14H22CaO10 B7801214 3,4-o-Isopropylidene-L-threonic acid,calcium salt

3,4-o-Isopropylidene-L-threonic acid,calcium salt

Cat. No.: B7801214
M. Wt: 390.40 g/mol
InChI Key: NOUVZISPTGHJFE-ASZNEFJQSA-L
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Description

3,4-o-Isopropylidene-L-threonic acid, calcium salt is a chemical compound with the molecular formula C14H22CaO10 and a molecular weight of 390.40 g/mol . This compound is known for its unique structural properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-o-Isopropylidene-L-threonic acid, calcium salt typically involves the protection of L-threonic acid with an isopropylidene group. This is achieved through the reaction of L-threonic acid with acetone in the presence of an acid catalyst, such as sulfuric acid. The resulting product is then reacted with calcium hydroxide to form the calcium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other purification techniques to meet the required specifications .

Chemical Reactions Analysis

Types of Reactions

3,4-o-Isopropylidene-L-threonic acid, calcium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

3,4-o-Isopropylidene-L-threonic acid, calcium salt has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-o-Isopropylidene-L-threonic acid, calcium salt involves its interaction with specific molecular targets and pathways. The isopropylidene group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions. The calcium ion plays a crucial role in stabilizing the structure and enhancing its solubility in aqueous solutions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-o-Isopropylidene-L-threonic acid, calcium salt is unique due to its specific isopropylidene protection, which provides distinct steric and electronic properties. This makes it particularly useful in selective reactions and as a chiral building block in organic synthesis .

Properties

IUPAC Name

calcium;(2S)-2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H12O5.Ca/c2*1-7(2)11-3-4(12-7)5(8)6(9)10;/h2*4-5,8H,3H2,1-2H3,(H,9,10);/q;;+2/p-2/t2*4-,5+;/m11./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUVZISPTGHJFE-ASZNEFJQSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C(C(=O)[O-])O)C.CC1(OCC(O1)C(C(=O)[O-])O)C.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H](O1)[C@@H](C(=O)[O-])O)C.CC1(OC[C@@H](O1)[C@@H](C(=O)[O-])O)C.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22CaO10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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